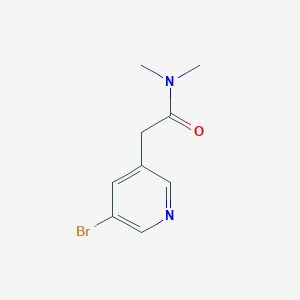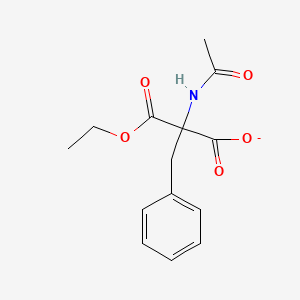![molecular formula C36H50N4O7 B13921858 2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves multiple steps, including the formation of peptide bonds and the incorporation of glycoloyl and oxiranyl groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions using reagents such as carbodiimides or phosphonium salts. The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and the effects of chiral centers on reactivity.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
Uniqueness
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is unique due to its combination of glycoloyl and oxiranyl groups, which confer specific reactivity and biological activity. The presence of multiple chiral centers also adds to its complexity and potential for stereoselective interactions .
Properties
Molecular Formula |
C36H50N4O7 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27?,28?,29?,30?,36-/m1/s1 |
InChI Key |
FPEULINZOIPWNM-ONRBRXSDSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
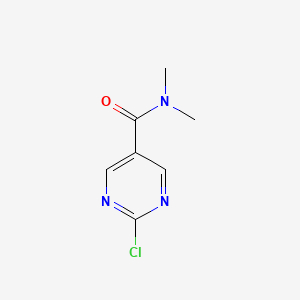
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
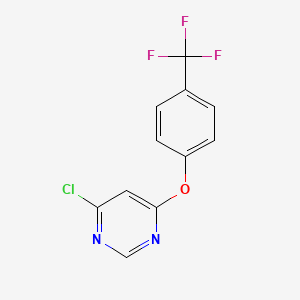
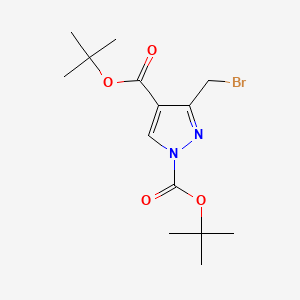
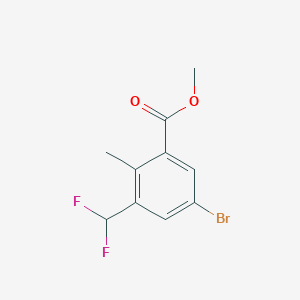
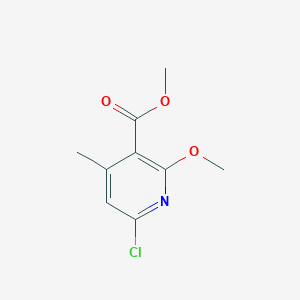
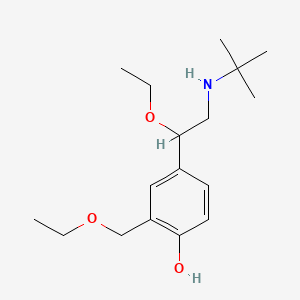
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
